3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

Medicinal Chemistry Stereochemistry Chiral Building Blocks

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid (CAS 2376729-70-1) is a heterocyclic building block comprising a 4,5-dihydroisoxazole (isoxazoline) core substituted at the 3-position with an azetidine ring and at the 5-position with a single methyl group, supplied as its trifluoroacetic acid (TFA) salt. The freebase component (C₇H₁₂N₂O, MW ~140.18) possesses a computed topological polar surface area (TPSA) of 70.9 Ų, a single rotatable bond, two hydrogen bond donors, and eight hydrogen bond acceptors (salt form), with an AlogP of approximately 1.29 and a quantitative estimate of drug-likeness (QED) score of 0.69.

Molecular Formula C9H13F3N2O3
Molecular Weight 254.209
CAS No. 2376729-70-1
Cat. No. B2754429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid
CAS2376729-70-1
Molecular FormulaC9H13F3N2O3
Molecular Weight254.209
Structural Identifiers
SMILESCC1CC(=NO1)C2CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H12N2O.C2HF3O2/c1-5-2-7(9-10-5)6-3-8-4-6;3-2(4,5)1(6)7/h5-6,8H,2-4H2,1H3;(H,6,7)
InChIKeyGPXUZGLCBVNWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole TFA Salt (CAS 2376729-70-1): Physicochemical Identity and Scaffold Classification


3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid (CAS 2376729-70-1) is a heterocyclic building block comprising a 4,5-dihydroisoxazole (isoxazoline) core substituted at the 3-position with an azetidine ring and at the 5-position with a single methyl group, supplied as its trifluoroacetic acid (TFA) salt [1]. The freebase component (C₇H₁₂N₂O, MW ~140.18) possesses a computed topological polar surface area (TPSA) of 70.9 Ų, a single rotatable bond, two hydrogen bond donors, and eight hydrogen bond acceptors (salt form), with an AlogP of approximately 1.29 and a quantitative estimate of drug-likeness (QED) score of 0.69 . The compound is commercially available through multiple vendors (Enamine, Aaron, 1PlusChem) at ≥95% purity, with the TFA salt form selected to enhance handling and solubility characteristics [2].

Why 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole TFA Salt Cannot Be Interchanged with Close Analogs: Structural and Physicochemical Differentiation


Within the azetidine-isoxazoline building block family, subtle structural variations produce substantial differences in physicochemical parameters that directly impact lead optimization outcomes. The presence of a single 5-methyl substituent introduces a stereocenter absent in both the unsubstituted analog (CAS 2648998-95-0) and the gem-dimethyl analog (CAS 2648998-99-4), enabling enantioselective SAR exploration [1]. The TPSA of the target compound (70.9 Ų) places it near the established CNS-preferred threshold (<70–90 Ų) [2], whereas the 5,5-dimethyl analog exhibits a markedly lower TPSA of 33.6 Ų, portending different passive permeability and blood-brain barrier penetration behavior. Azetidine-containing scaffolds have been profiled in the literature as possessing favorable CNS lead-like physicochemical properties, including high aqueous solubility (>400 µM) and low-to-moderate protein binding, but these properties are finely tuned by peripheral substituents and cannot be assumed transferable across analogs [3]. The TFA salt form further differentiates the target from freebase analogs in terms of initial solubility and handling, meaning that procurement of a freebase analog and subsequent in situ salt formation introduces an additional variable into the synthetic workflow.

Quantitative Differentiation Evidence for 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole TFA Salt (CAS 2376729-70-1) Versus Structural Analogs


Chiral Center at C5: Enantiomeric Separation Potential Versus Achiral 5,5-Dimethyl and 5-Unsubstituted Analogs

The target compound possesses a single undefined atom stereocenter at the C5 position of the dihydroisoxazole ring due to the mono-methyl substitution (PubChem Undefined Atom Stereocenter Count = 1) [1]. This stereocenter is absent in the closest commercially available analogs: the 5,5-dimethyl derivative (CAS 2648998-99-4) has zero defined or undefined atom stereocenters due to geminal disubstitution [2], and the 5-unsubstituted analog (CAS 2648998-95-0, freebase MW 126.16) likewise lacks a stereocenter . This structural feature enables chromatographic enantiomeric resolution to access enantiopure building blocks for stereospecific structure-activity relationship (SAR) investigations, a capability unavailable with either comparator.

Medicinal Chemistry Stereochemistry Chiral Building Blocks

Topological Polar Surface Area (TPSA): CNS Drug-Like Profile of the 5-Methyl Analog Versus the 5,5-Dimethyl Comparator

The TPSA of the target compound's freebase portion is 70.9 Ų, as computed by Cactvs in PubChem [1]. This value approaches the established CNS-preferred threshold of TPSA <70 Ų identified by Pfizer's CNS multiparameter optimization (MPO) algorithm and cited in the azetidine scaffold profiling literature [2]. In contrast, the 5,5-dimethyl analog (CAS 2648998-99-4) has a TPSA of 33.6 Ų [3], which is substantially lower and may indicate different passive permeability characteristics. The target's TPSA of 70.9 Ų is 37.3 Ų (111%) higher than the 5,5-dimethyl comparator, placing it closer to the CNS-optimal window where balanced polarity supports both aqueous solubility and membrane penetration.

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

Hydrogen Bond Donor/Acceptor Capacity: TFA Salt Form Differentiation from Freebase Analogs

The TFA salt form of the target compound contributes additional hydrogen bond acceptor capacity beyond the freebase. PubChem reports the target (TFA salt, C₉H₁₃F₃N₂O₃) with 2 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA) [1]. The freebase 5,5-dimethyl analog (C₈H₁₄N₂O) has only 1 HBD and 3 HBA [2]. This difference of +1 HBD and +5 HBA is attributable to the trifluoroacetic acid counterion and directly impacts solid-state handling, initial aqueous solubility, and dissolution rate—parameters of practical significance during compound weighing, dissolution, and initial biological assay preparation. The TFA salt form eliminates the need for in situ salt formation, reducing workflow variability.

Salt Selection Solubility Enhancement Pre-formulation

Mono-Methyl Substitution at C5: Intermediate Steric Profile Versus Gem-Dimethyl and Unsubstituted Analogs for Metabolic Stability Tuning

The single 5-methyl substituent on the dihydroisoxazole ring provides an intermediate degree of steric bulk at the metabolically labile C5 position. Literature on related azetidine-isoxazoline scaffolds indicates that substituent steric profile at this position can modulate metabolic stability, with the gem-dimethyl analog described as introducing 'steric hindrance, potentially reducing off-target interactions' [1]. The target's mono-methyl offers a steric profile intermediate between the unprotected 5-unsubstituted analog (minimal steric shielding) and the 5,5-dimethyl analog (maximum steric shielding), providing medicinal chemists with a distinct tuning point for balancing metabolic stability against desired target engagement. Additionally, the single methyl group preserves one hydrogen atom at C5, which may be exploited for further functionalization or metabolic transformations not accessible from the gem-dimethyl analog.

Metabolic Stability Steric Shielding Lead Optimization

Azetidine Ring Basicity and Conformational Constraint Versus Pyrrolidine-Based Isoxazoline Analogs

The azetidine ring in the target compound exhibits a pKa of approximately 11.29 in aqueous solution, which is slightly more basic than the corresponding pyrrolidine ring system [1]. This difference in basicity influences the protonation state at physiological pH and can affect both target binding (e.g., to acidic residues in enzyme active sites) and pharmacokinetic properties such as volume of distribution and lysosomal trapping. Furthermore, the four-membered azetidine ring imposes greater conformational rigidity than the five-membered pyrrolidine, restricting the accessible conformational space of the pendant amine and potentially enhancing binding selectivity. Azetidine-based scaffolds have been validated as privileged structures in CNS drug discovery, with multiple library members demonstrating high CNS MPO scores (≥4 on a 0–6 scale), high aqueous solubility (>400 µM), and excellent metabolic stability [2].

Conformational Restriction Basicity Scaffold Hopping

High-Impact Procurement Scenarios for 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole TFA Salt (CAS 2376729-70-1)


Enantioselective CNS Lead Optimization Programs Requiring Chiral Isoxazoline Building Blocks

The single stereocenter at C5 of the target compound [1] makes it uniquely suited for CNS-focused medicinal chemistry programs that require enantiopure building blocks for stereospecific SAR exploration. Unlike the achiral 5,5-dimethyl analog (CAS 2648998-99-4) and the unsubstituted analog (CAS 2648998-95-0), the target can be resolved into its constituent enantiomers via chiral chromatography, enabling differential pharmacological evaluation of each enantiomer. Combined with its TPSA of 70.9 Ų, which falls near the CNS-preferred threshold [2], this compound is particularly appropriate for programs targeting neurological or psychiatric indications where stereochemistry can profoundly influence receptor subtype selectivity and off-target profiles.

Parallel SAR Libraries Probing Steric Effects at the Dihydroisoxazole C5 Position

Medicinal chemistry groups designing matrix libraries to systematically probe steric and metabolic effects at the dihydroisoxazole C5 position should procure the target compound alongside the 5-unsubstituted and 5,5-dimethyl analogs as a matched set. The mono-methyl substituent provides an intermediate steric profile [1] that fills the gap between the unprotected (no steric shielding) and gem-dimethyl (maximal steric shielding) analogs. This enables a three-point SAR that can reveal whether metabolic stability at C5 follows a linear steric trend or exhibits an optimal intermediate value—information critical for rational lead optimization.

Pre-formulation and Salt Selection Studies Comparing TFA Salt Versus Freebase Handling Properties

The pre-formed TFA salt (≥95% purity, commercially available from Enamine and Aaron) [1] enables direct assessment of salt-form handling advantages without the additional synthetic step of salt preparation from the freebase. The enhanced hydrogen bond acceptor count (HBA = 8 for the TFA salt vs. HBA = 3 for the 5,5-dimethyl freebase) [2] translates to practical differences in solid-state properties, hygroscopicity, and initial dissolution behavior. Procurement of the pre-formed TFA salt reduces lot-to-lot variability in early biological assays and accelerates the transition from compound acquisition to primary screening data generation.

Azetidine Ring Utilization in Scaffold-Hopping Campaigns from Pyrrolidine- or Piperidine-Containing Leads

For programs seeking to replace a pyrrolidine or piperidine ring in an existing isoxazoline lead series with a more conformationally constrained and slightly more basic azetidine (pKa ~11.29 vs. ~10.8 for pyrrolidine) [1], the target compound serves as a direct entry point into azetidine-isoxazoline chemical space. The azetidine scaffold has been validated in CNS-focused libraries with high CNS MPO scores (≥4), excellent aqueous solubility (>400 µM), and robust microsomal stability [2], supporting its use as a privileged scaffold for CNS drug discovery applications.

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